Lipophilicity and Rotatable Bond Profile
Computational analysis reveals key physicochemical properties for 2-bromo-N-butylbutanamide. Its calculated partition coefficient (LogP) of 2.0762 and the presence of 5 rotatable bonds are defining features. This data allows for comparison with in-class analogs to predict relative membrane permeability and molecular flexibility .
| Evidence Dimension | Lipophilicity (LogP) and Molecular Flexibility (Rotatable Bonds) |
|---|---|
| Target Compound Data | LogP = 2.0762; Rotatable Bonds = 5 |
| Comparator Or Baseline | 2-Bromobutanamide (CAS 5398-24-3): LogP ~0.71 [1]; Rotatable Bonds = 2 [1] |
| Quantified Difference | LogP is ~1.37 units higher for 2-bromo-N-butylbutanamide; it has 3 more rotatable bonds. |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
The 1.37 unit increase in LogP indicates significantly higher lipophilicity, a key factor influencing passive membrane permeability and oral absorption, while the greater number of rotatable bonds suggests enhanced molecular flexibility, which can impact target binding entropy.
- [1] Mol-Instincts. 2-bromobutanamide (CAS 5398-24-3) Property Explorer. View Source
